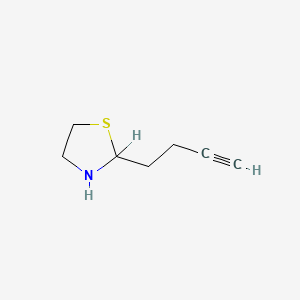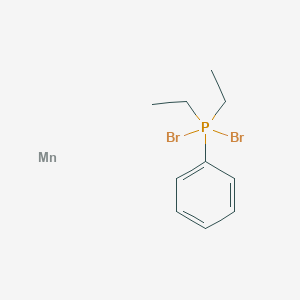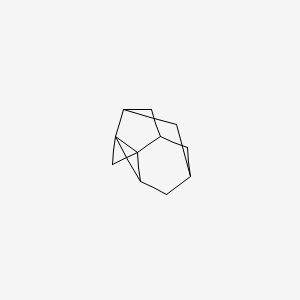
2,4-Methano-2,4-didehydroadamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Methano-2,4-didehydroadamantane is a fascinating organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol It belongs to the class of propellanes, which are known for their unique and strained bicyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-2,4-didehydroadamantane typically involves the use of specialized organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2,4-Methano-2,4-didehydroadamantane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted derivatives of the original compound .
科学研究应用
2,4-Methano-2,4-didehydroadamantane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
作用机制
The mechanism by which 2,4-Methano-2,4-didehydroadamantane exerts its effects is primarily through its strained bicyclic structure. This strain leads to high reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes and proteins, influencing their structure and function .
相似化合物的比较
Similar Compounds
Adamantane: Another member of the propellane family, known for its use in antiviral drugs.
Pentacycloundecane: A compound with a similar strained ring structure, used in photochemical studies.
Uniqueness
2,4-Methano-2,4-didehydroadamantane stands out due to its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .
属性
CAS 编号 |
73586-31-9 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
pentacyclo[5.3.1.02,4.02,5.04,9]undecane |
InChI |
InChI=1S/C11H14/c1-6-2-8-4-7(1)10-5-11(8,10)9(10)3-6/h6-9H,1-5H2 |
InChI 键 |
BYDHYGGDDSJOII-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1C45C3(C4)C5C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


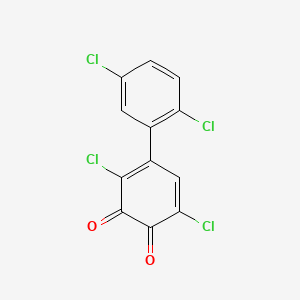
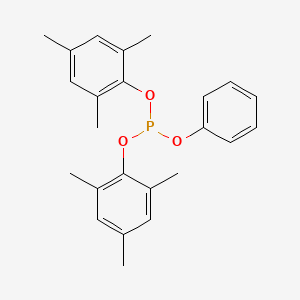
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

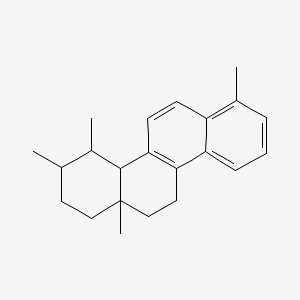
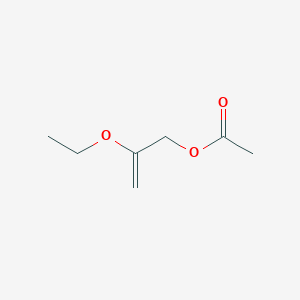
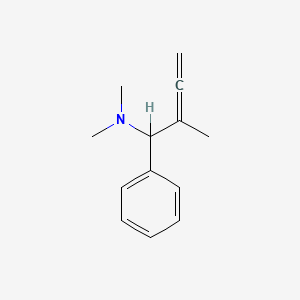
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
